3-Bromo-2-fluoro-4-nitroaniline chemical structure and properties
3-Bromo-2-fluoro-4-nitroaniline chemical structure and properties
Topic: 3-Bromo-2-fluoro-4-nitroaniline Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
A Strategic Scaffold for Polysubstituted Aromatic Synthesis
Executive Summary
3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6) represents a highly specialized tetrasubstituted benzene scaffold.[1] In modern drug discovery, particularly within kinase inhibitor development, this compound serves as a critical "linchpin" intermediate. Its unique substitution pattern—combining an electron-donating amine, an electron-withdrawing nitro group, and two distinct halogens (fluorine and bromine)—allows for orthogonal functionalization.[1] This guide details the structural properties, validated synthesis pathways, and reactivity logic required to utilize this scaffold effectively in high-value organic synthesis.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The steric crowding of the 1,2,3,4-substitution pattern imparts unique conformational properties, often forcing substituents out of planarity and altering metabolic stability compared to less substituted analogs.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-Bromo-2-fluoro-4-nitroaniline |
| CAS Registry Number | 1805555-79-6 |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| SMILES | Nc1ccc([O-])c(Br)c1F |
| Appearance | Yellow to orange crystalline solid |
| Predicted LogP | ~2.1 – 2.4 |
| H-Bond Donors/Acceptors | 1 / 4 |
| Acidity (pKa) | ~ -1.0 (Conjugate acid); extremely weak base due to strong EWGs (NO₂, F, Br) |
Technical Note: The basicity of the aniline nitrogen is severely attenuated by the ortho-fluorine (inductive withdrawal) and para-nitro (resonance withdrawal) groups.[1] Protonation requires highly acidic media.[1]
Synthesis Strategy & Causality
The synthesis of 3-Bromo-2-fluoro-4-nitroaniline is non-trivial due to the directing conflicts inherent in multi-substituted benzenes.[1] The most robust route avoids direct bromination of a nitroaniline (which often yields the 6-bromo isomer) and instead relies on the nitration of a pre-brominated precursor .[1]
Validated Synthetic Route
The preferred pathway proceeds via the nitration of 3-bromo-2-fluoroaniline (CAS 58534-95-5).[1][2]
-
Precursor Selection: 3-Bromo-2-fluoroaniline is chosen because the amino group (NH₂) is a strong ortho/para director.[1]
-
Regioselectivity Logic:
-
NH₂ Directing Effect: Directs to positions 4 (para) and 6 (ortho).[1]
-
Br Directing Effect: Directs to positions 4 (ortho) and 6 (para).[1]
-
F Directing Effect: Directs to position 5 (para).[1]
-
Outcome: The cooperative directing effects of the NH₂ and Br groups strongly favor substitution at the C4 position , yielding the desired 4-nitro isomer.[1] Steric hindrance at C2 (blocked by F) and C3 (blocked by Br) further funnels the electrophile to C4.[1]
-
Experimental Protocol (Nitration)
Note: This protocol is a generalized adaptation for research scale.
-
Reagents: 3-Bromo-2-fluoroaniline (1.0 eq), HNO₃ (fuming or conc.), H₂SO₄ (solvent/catalyst).[1]
-
Procedure:
-
Dissolve 3-bromo-2-fluoroaniline in concentrated H₂SO₄ at 0°C. Reason: Protonation of the amine protects it from oxidation, though it deactivates the ring; often the free base reacts faster, so careful stoichiometry is needed, or use acetic anhydride protection (acetanilide route) if over-oxidation occurs.[1]
-
Add HNO₃ dropwise, maintaining temperature < 10°C. Reason: Control exotherm to prevent dinitration.
-
Pour onto crushed ice/water. Neutralize with Na₂CO₃ or NaOH to precipitate the product.[1]
-
Filter and recrystallize (typically from EtOH/Water).[1]
-
Synthesis Pathway Diagram[1]
Reactivity & Functionalization Map
For drug discovery professionals, the value of this scaffold lies in its orthogonal reactivity .[1] The molecule contains three distinct "handles" for diversification.
Functionalization Logic
-
Bromine (C3): The most versatile handle.[1] It is primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the ortho-nitro group can accelerate these reactions via the "ortho-effect" or allow for specific chelation.[1]
-
Nitro (C4): Serves as a "masked" amine.[1] Reduction (Fe/NH₄Cl or H₂/Pd) yields a 1,2-diamine (specifically 3-bromo-2-fluorobenzene-1,4-diamine), a classic precursor for benzimidazoles or quinoxalines.[1]
-
Fluorine (C2): Generally stable, but can function as a specific metabolic blocker or H-bond acceptor in the final drug molecule.[1] In rare cases, if the ring is sufficiently electron-deficient, it might undergo S_NAr, but the meta relationship to the nitro group makes this difficult compared to a para-fluoro isomer.[1]
Reactivity Diagram
Safety & Handling (HSE Profile)
As a nitroaniline derivative, this compound must be handled with strict industrial hygiene protocols.[1]
-
Acute Toxicity: Nitroanilines are typically toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia (cyanosis).[1]
-
Skin Absorption: High potential for transdermal absorption.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the halides over long periods.
GHS Classifications (Predicted):
References
-
BLD Pharm. (2025).[1][3][4] Product Analysis: 3-Bromo-2-fluoro-4-nitroaniline (CAS 1805555-79-6).[1][3][4][5][6][7] Retrieved from
-
ChemicalBook. (2025).[1] Synthesis and Properties of 3-Bromo-2-fluoroaniline (Precursor CAS 58534-95-5). Retrieved from [1]
-
A2B Chem. (2025).[1][8] Catalog Entry: 3-Bromo-2-fluoro-4-nitroaniline. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 4-Bromo-3-fluoro-2-nitroaniline (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 886762-75-0|4-Bromo-3-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 1805555-94-5|5-Bromo-2-fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 1807210-00-9|3-Bromo-2-fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 7. 952664-69-6|2-Bromo-5-fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]
